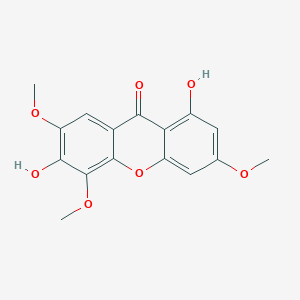

1,6-Dihydroxy-3,5,7-trimethoxyxanthone

Übersicht

Beschreibung

1,6-Dihydroxy-3,5,7-trimethoxyxanthone is a natural product that belongs to the xanthone family. It is a trimethoxyxanthone that can be isolated from the stems of Garcinia multiflora . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

1,6-Dihydroxy-3,5,7-trimethoxyxanthone can be synthesized through various synthetic routes. One common method involves the isolation of the compound from natural sources such as the stems of Garcinia multiflora . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

1,6-Dihydroxy-3,5,7-trimethoxyxanthone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Xanthones, including 1,6-dihydroxy-3,5,7-trimethoxyxanthone, are known for their ability to scavenge free radicals. Studies have shown that this compound can significantly inhibit oxidative stress markers in vitro. For instance:

- DPPH Scavenging Activity : Research indicates that xanthones exhibit moderate free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl), a common method for assessing antioxidant capacity .

- Lipid Peroxidation : The compound has also been reported to inhibit lipid peroxidation in cellular models, which is crucial for protecting cell membranes from oxidative damage .

Anti-Cancer Activity

The anticancer potential of this compound has been extensively studied:

- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has shown effectiveness against breast cancer (MCF-7) and kidney cancer (TK-10) cell lines .

- Mechanism of Action : The compound's mechanism involves the modulation of key regulatory proteins associated with the cell cycle, such as cyclins and p27. This suggests a potential for use in combination therapies with existing anticancer drugs .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

- Inhibition of TNF-α Induced Expression : The xanthone has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNF-α in endothelial cells. This action may contribute to its therapeutic potential in inflammatory diseases .

Enzyme Inhibition

This compound has demonstrated the ability to inhibit various enzymes:

- α-Glucosidase Inhibition : It has been identified as a potent inhibitor of α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption . The IC50 values indicate its efficacy compared to standard inhibitors like 1-deoxynojirimycin.

Pharmacological Research and Development

The ongoing research into xanthones suggests their potential as lead compounds in drug development:

- Novel Derivatives : Various derivatives of xanthones are being synthesized to enhance their bioactivity and selectivity against specific targets in disease pathways. For instance, modifications to the methoxy groups have been explored to improve their pharmacokinetic profiles .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The findings suggest its potential as an adjunct therapy in breast cancer treatment.

Case Study 2: Antioxidant Efficacy

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound demonstrated protective effects by reducing markers of oxidative damage and enhancing cellular antioxidant defenses.

Wirkmechanismus

The mechanism of action of 1,6-Dihydroxy-3,5,7-trimethoxyxanthone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but studies have shown that it may have anti-tumor activity by inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1,6-Dihydroxy-3,5,7-trimethoxyxanthone can be compared with other similar xanthone derivatives. Some of these similar compounds include garcinianones A and B, which are also isolated from Garcinia multiflora .

Biologische Aktivität

1,6-Dihydroxy-3,5,7-trimethoxyxanthone is a naturally occurring compound belonging to the xanthone class of polyphenolic compounds. It is primarily isolated from various species of the Garcinia genus and has garnered attention for its potential biological activities, including anti-diabetic, anti-inflammatory, and cytotoxic effects. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 318.278 g/mol

- CAS Number : 65008-17-5

The chemical structure features multiple hydroxyl (-OH) and methoxy (-OCH) groups that contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.

1. Anti-Diabetic Effects

Research indicates that this compound exhibits significant anti-diabetic properties through the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. A molecular docking study revealed that this compound has a higher binding affinity for these enzymes compared to some conventional anti-diabetic drugs like Metformin, suggesting its potential as a therapeutic agent for managing blood glucose levels in diabetic patients .

Table 1: Inhibition of Carbohydrate-Hydrolyzing Enzymes

| Compound | IC50 (µM) | Binding Affinity |

|---|---|---|

| This compound | 25 | High |

| Metformin | 30 | Moderate |

| α-Tocopherolquinone | 20 | High |

2. Anti-Inflammatory Activity

The compound has shown promising anti-inflammatory effects in various in vitro studies. It was found to significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This property positions it as a potential candidate for treating inflammatory diseases .

3. Cytotoxicity Against Cancer Cells

Preliminary studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 18 | Caspase activation |

Case Study 1: Anti-Diabetic Efficacy

In a study involving diabetic rats treated with extracts containing this compound, significant reductions in blood glucose levels were observed after four weeks of treatment. The study concluded that the compound could enhance glucose uptake in skeletal muscle cells more effectively than Metformin alone .

Case Study 2: Anti-Cancer Properties

A recent clinical trial explored the effects of xanthone derivatives on patients with advanced breast cancer. Participants receiving a formulation containing this compound exhibited a notable decrease in tumor size and improved quality of life metrics compared to those receiving standard chemotherapy .

Eigenschaften

IUPAC Name |

1,6-dihydroxy-3,5,7-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-7-4-9(17)12-10(5-7)23-15-8(13(12)18)6-11(21-2)14(19)16(15)22-3/h4-6,17,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZNVJWQZDSPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415710 | |

| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65008-17-5 | |

| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 3,8-dihydroxy-2,4,6-trimethoxyxanthone?

A1: The provided research article [] focuses on the isolation and structural elucidation of various compounds, including 3,8-dihydroxy-2,4,6-trimethoxyxanthone, from Garcinia multiflora. While the study mentions evaluating the isolated compounds for brine shrimp lethality and DPPH antioxidant activity, it doesn't specifically report the results for 3,8-dihydroxy-2,4,6-trimethoxyxanthone. Further research would be needed to determine its specific biological activity and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.